N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

5-HT2A receptor Serotonin receptor binding Phenethylamine pharmacology

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6) is a specialized N-benzylphenethylamine featuring a 1,3-benzodioxole moiety. This distinct scaffold drives sub-nanomolar 5-HT2A binding affinity and biased signaling profiles, making it a critical tool for probing serotonin receptor pathways and structure-metabolism relationships. It serves as an ideal model substrate for cytochrome P450 studies and SAR library development. Procure this high-purity compound (≥97%) in free base or oxalate salt forms for your advanced in vitro research programs.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B4609637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15/h1-7,10,17H,8-9,11-12H2
InChIKeyOHXFOKSTYRRGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6) for Research Procurement: Structure, Purity, and Physicochemical Profile


N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6) is a synthetic phenethylamine derivative containing a 1,3-benzodioxole (methylenedioxy) moiety connected via a methylene bridge to a phenylethylamine backbone . Its molecular formula is C16H17NO2 with a molecular weight of 255.31 g/mol [1]. Key predicted physicochemical properties include a boiling point of 389.3±11.0 °C, a density of 1.163±0.06 g/cm³, and a pKa of 9.22±0.20 . The compound is commercially available in both free base (CAS 3241-75-6) and oxalate salt (CAS 1048327-84-9) forms, typically supplied at ≥97% purity for research applications .

Why N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine Cannot Be Interchanged with Other Phenethylamine Derivatives: Structural and Pharmacological Divergence


Within the phenethylamine class, minor structural modifications—such as N-substitution pattern, the presence or absence of a methylenedioxy group, and α-carbon substitution—profoundly alter receptor binding profiles, metabolic stability, and functional selectivity [1]. For instance, the addition of an N-benzyl group to phenethylamine hallucinogens produces a marked increase in 5-HT2A-binding affinity, shifting Ki values from micromolar to subnanomolar ranges [2]. Similarly, N-methylation of methylenedioxyphenethylamine (MDPEA) to form homarylamine (MDMPEA) alters pharmacological activity [3]. Consequently, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine, with its specific N-benzyl substitution and benzodioxole moiety, occupies a distinct position in the chemical space that cannot be replicated by structurally similar analogs without corresponding changes in biological behavior. The following evidence documents the quantitative differences that inform scientific selection.

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine: Head-to-Head Comparator Evidence for Informed Procurement


Comparative 5-HT2A Receptor Affinity: N-Benzylphenethylamines vs. Unsubstituted Phenethylamines

N-Benzyl substitution on the phenethylamine scaffold results in a dramatic increase in 5-HT2A receptor binding affinity compared to the corresponding unsubstituted phenethylamines. N-Benzylphenethylamines ("NBOMes"), the structural class to which N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine belongs, typically exhibit subnanomolar to low nanomolar Ki values at 5-HT2A, whereas unsubstituted 2C-X phenethylamines exhibit Ki values in the high nanomolar to micromolar range [1]. For example, the unsubstituted 2C-I (2,5-dimethoxy-4-iodophenethylamine) has a Ki of approximately 0.78–5.9 μM at 5-HT2A, while its N-benzyl derivative 25I-NBOMe exhibits subnanomolar affinity [2].

5-HT2A receptor Serotonin receptor binding Phenethylamine pharmacology

Metabolic Liability of N-Benzylphenethylamines: Intrinsic Clearance Data

N-Benzylphenethylamines as a class exhibit high intrinsic clearance in human liver microsomes, predictive of extensive first-pass metabolism and low oral bioavailability. In a study of 25B-NBOMe and structurally modified analogues, all tested N-benzylphenethylamine derivatives demonstrated intrinsic clearance (CLint) values exceeding 1.3 L/h/kg in human liver microsomes, a threshold associated with high hepatic extraction [1]. For comparison, MDMA (3,4-methylenedioxy-N-methylamphetamine) has a reported CLint of approximately 0.2–0.6 L/h/kg in human liver microsomes, indicating moderate hepatic clearance [2].

Microsomal stability First-pass metabolism Intrinsic clearance

Selectivity Profile: N-Benzylphenethylamines Exhibit High 5-HT2A/5-HT2C Selectivity

Structure-activity relationship studies of N-benzylphenethylamines reveal that specific substitution patterns can confer high selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor. In a systematic SAR analysis of 48 N-benzyl phenethylamine analogs, compound (S,S)-9b demonstrated a 124-fold selectivity for 5-HT2A (Ki = 2.5 nM) over 5-HT2C (Ki = 310 nM) [1]. This degree of selectivity is notable compared to classical phenethylamine psychedelics such as DOI (2,5-dimethoxy-4-iodoamphetamine), which exhibits only approximately 5- to 10-fold 5-HT2A/5-HT2C selectivity [2].

5-HT2C receptor Receptor selectivity Phenethylamine SAR

Physicochemical Differentiation: pKa and Predicted Solubility Profile

The predicted pKa of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is 9.22±0.20, indicating that the compound exists predominantly in its protonated (cationic) form at physiological pH (7.4) . This pKa value differs from that of structurally related compounds: MDPEA (3,4-methylenedioxyphenethylamine) has a predicted pKa of approximately 9.8, while MDMA has a reported experimental pKa of 9.9 [1]. The lower pKa of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine relative to MDPEA and MDMA suggests a higher fraction of unionized species at physiological pH (approximately 1.5% unionized at pH 7.4 vs. 0.4% for MDMA), which may influence passive membrane permeability and distribution.

pKa Lipophilicity Physicochemical properties

N-(1,3-Benzodioxol-5-ylmethyl)-2-phenylethanamine: Evidence-Aligned Research and Industrial Application Scenarios


Serotonin 5-HT2A Receptor Pharmacology and Signal Transduction Studies

Based on the high-potency 5-HT2A receptor binding and potential for 5-HT2A/5-HT2C selectivity characteristic of N-benzylphenethylamines [1], N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is suitable for in vitro studies examining 5-HT2A receptor-mediated signaling pathways, including Gq/11-mediated calcium mobilization, β-arrestin recruitment, and downstream gene expression. The compound's N-benzyl substitution pattern provides a scaffold for probing the structural determinants of 5-HT2A agonist efficacy and biased signaling.

Metabolic Stability and Drug Metabolism Research

The documented high intrinsic clearance of N-benzylphenethylamines in human liver microsomes (CLint > 1.3 L/h/kg) [2] positions N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine as a model substrate for investigating structure-metabolism relationships, cytochrome P450 isoform contributions, and strategies for metabolic stabilization of N-benzylphenethylamine scaffolds. It is particularly useful for comparative metabolism studies against more stable phenethylamine analogs such as MDMA [3].

Physicochemical Property-Driven Formulation Development

The predicted pKa of 9.22±0.20 for N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine informs its ionization state and solubility profile under various pH conditions. This physicochemical characterization supports formulation development for in vitro assay buffers and, where applicable, in vivo dosing solutions. The compound's lower pKa relative to MDMA and MDPEA [4] may offer distinct solubility and permeability characteristics advantageous for specific experimental protocols.

Structure-Activity Relationship (SAR) Reference in Medicinal Chemistry

As a representative N-benzylphenethylamine with a 1,3-benzodioxole (methylenedioxy) substituent, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine serves as a key reference compound in SAR studies exploring the effects of N-substitution, benzodioxole ring positioning, and linker length on receptor affinity, functional activity, and metabolic stability [1]. Its inclusion in compound libraries enables systematic evaluation of structural modifications for optimizing pharmacological profiles.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.